molecular formula C25H27ClN2O4 B1679495 Robotnikinin

Robotnikinin

Cat. No.: B1679495
M. Wt: 454.9 g/mol
InChI Key: DRDSZZCLAHXSAE-BQIDRLATSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Robotnikinin is a small-molecule inhibitor that primarily targets the Sonic Hedgehog (Shh) protein . Shh is a crucial signaling protein involved in embryonic development and tissue maintenance . It binds to its receptor, Patched (Ptch1), leading to the activation of the Gli transcription factors .

Mode of Action

This compound inhibits the Shh pathway by directly targeting the Shh protein . It binds to the extracellular Shh protein, blocking Shh signaling in cell lines, human primary keratinocytes, and a synthetic model of human skin . This binding prevents the Shh protein from interacting with its receptor, Ptch1, thereby inhibiting the downstream activation of the Gli transcription factors .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Sonic Hedgehog (Shh) signaling pathway . In a normal state, Shh binds to its receptor, Ptch1, leading to the activation of Smoothened (Smo), which in turn activates the Gli transcription factors . These factors regulate the transcription of target genes that include Gli1 and Ptch1 . When this compound binds to shh, it prevents shh from interacting with ptch1, thereby inhibiting the entire shh signaling pathway .

Pharmacokinetics

It’s known that this compound has been identified through structure-based pharmacophore design

Result of Action

The primary result of this compound’s action is the inhibition of the Shh signaling pathway . By binding to the Shh protein, this compound prevents the activation of the downstream Gli transcription factors . This inhibition can block the transcription of target genes regulated by these factors, thereby affecting cellular functions such as cell growth and differentiation .

Action Environment

It’s worth noting that this compound has shown efficacy in different environments, including cell lines, human primary keratinocytes, and a synthetic model of human skin .

Preparation Methods

Synthetic Routes and Reaction Conditions

Robotnikinin can be synthesized through a series of chemical reactions involving the formation of a macrocyclic structure. The synthetic route typically involves the following steps:

    Formation of the Macrocycle: The macrocyclic structure is formed through a series of cyclization reactions. This involves the use of specific reagents and catalysts to facilitate the formation of the desired ring structure.

    Functional Group Modifications: Various functional groups are introduced or modified to achieve the final structure of this compound. .

Industrial Production Methods

The industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:

Chemical Reactions Analysis

Types of Reactions

Robotnikinin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives may exhibit different biological activities and properties .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[(2R,6S,8E)-5,12-dioxo-2-phenyl-1-oxa-4-azacyclododec-8-en-6-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2O4/c26-21-13-11-18(12-14-21)16-27-23(29)15-20-9-5-2-6-10-24(30)32-22(17-28-25(20)31)19-7-3-1-4-8-19/h1-5,7-8,11-14,20,22H,6,9-10,15-17H2,(H,27,29)(H,28,31)/b5-2+/t20-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDSZZCLAHXSAE-BQIDRLATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC(CNC(=O)C(CC=C1)CC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CC(=O)O[C@@H](CNC(=O)[C@@H](C/C=C1)CC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.